![molecular formula C14H16F3NO2 B1308711 1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid CAS No. 732256-85-8](/img/structure/B1308711.png)
1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid is an organic compound with the molecular formula C14H16O2N1F3 This compound features a piperidine ring substituted with a carboxylic acid group and a benzyl group bearing a trifluoromethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Benzyl Group: The benzyl group with a trifluoromethyl substituent can be introduced via a nucleophilic substitution reaction. This often involves the use of 4-(trifluoromethyl)benzyl chloride and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. The piperidine ring and carboxylic acid group also contribute to the compound’s overall activity by affecting its solubility, stability, and reactivity.
Comparaison Avec Des Composés Similaires
1-Benzylpiperidine-4-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.
4-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl group but lacks the piperidine ring and carboxylic acid group.
Uniqueness: 1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the piperidine ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidine ring provides a versatile scaffold for further functionalization.
This compound’s combination of structural features makes it a valuable tool in various fields of research and industry, offering opportunities for the development of new materials, pharmaceuticals, and chemical processes.
Propriétés
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c15-14(16,17)12-3-1-10(2-4-12)9-18-7-5-11(6-8-18)13(19)20/h1-4,11H,5-9H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCSXSSVAUPVIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

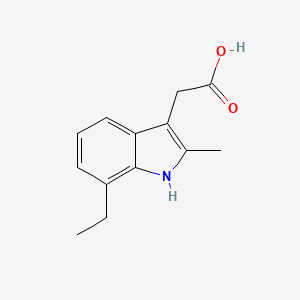

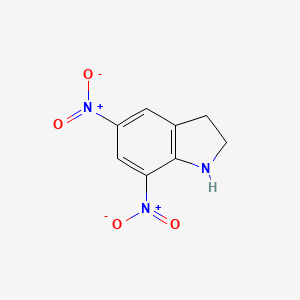
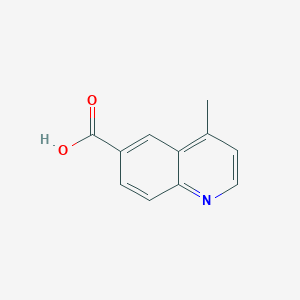

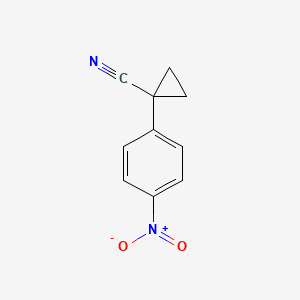
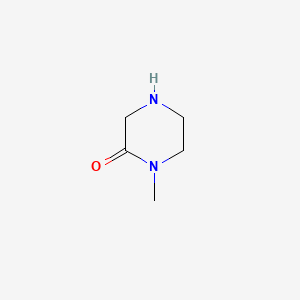
![1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide](/img/structure/B1308646.png)
![Ethyl 3-amino-3-[4-(4-methoxyphenyl)piperazin-1-yl]-2-thiocyanatoprop-2-enoate](/img/structure/B1308666.png)
![5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile](/img/structure/B1308670.png)



